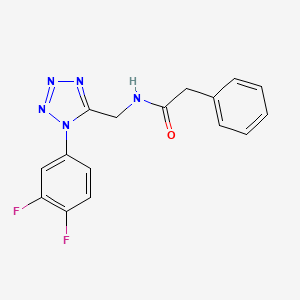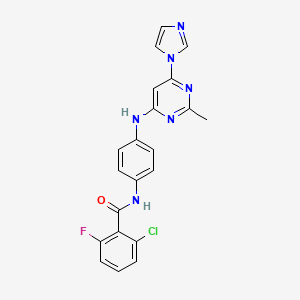
6-(dimethylamino)-3-methylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-(dimethylamino)-3-methylpyrimidin-4(3H)-one” is a systemic, eradicant fungicide . It has a high aqueous solubility and is quite volatile . Based on its chemical properties, it may leach to groundwater . It can be persistent in soil systems .
Synthesis Analysis
The synthesis of dihydropyrimidinone (DHPM) derivatives, which are similar to the compound , has been achieved using Citrus macroptera juice via the Biginelli reaction . This method showed better yield, shorter reaction time, and did not require an organic solvent for the reaction .Chemical Reactions Analysis
The compound “4-Dimethylaminopyridine (DMAP)”, which is structurally similar to “this compound”, is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .作用机制
The mechanism of action of 6-(dimethylamino)-3-methylpyrimidin-4(3H)-one is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This compound has been shown to have a high affinity for zinc ions, and its fluorescence properties are highly dependent on the presence of zinc ions. This compound has also been shown to have potential as a photosensitizer, which could have applications in photodynamic therapy.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties and has been found to protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. In addition, this compound has been shown to have potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of 6-(dimethylamino)-3-methylpyrimidin-4(3H)-one is its high affinity for metal ions, which makes it a useful fluorescent probe for the detection of metal ions in biological systems. This compound also has good biocompatibility and low toxicity, which makes it a potential candidate for drug delivery systems. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain laboratory experiments.
未来方向
There are several potential future directions for the study of 6-(dimethylamino)-3-methylpyrimidin-4(3H)-one. One area of research could be the development of new methods for the synthesis of this compound and other pyrimidine derivatives. Another area of research could be the study of this compound's potential use as a photosensitizer in photodynamic therapy. Additionally, the study of this compound's potential neuroprotective effects could lead to the development of new treatments for neurodegenerative diseases.
合成方法
6-(dimethylamino)-3-methylpyrimidin-4(3H)-one can be synthesized by several methods, including the reaction of 6-chloro-3-methylpyrimidin-4(3H)-one with dimethylamine in the presence of a base. This reaction leads to the formation of this compound and hydrochloric acid as a byproduct. Another method involves the reaction of 6-bromo-3-methylpyrimidin-4(3H)-one with dimethylamine in the presence of a base.
科学研究应用
6-(dimethylamino)-3-methylpyrimidin-4(3H)-one has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological systems. This compound has also been used as a pH indicator and has been shown to have potential applications in the field of electrochemistry. In addition, this compound has been studied for its potential use as a drug delivery system and has been shown to have good biocompatibility and low toxicity.
安全和危害
属性
IUPAC Name |
6-(dimethylamino)-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-9(2)6-4-7(11)10(3)5-8-6/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTWJKTVLOJQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


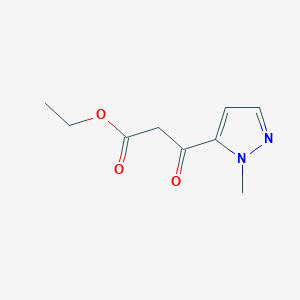
![dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2900240.png)
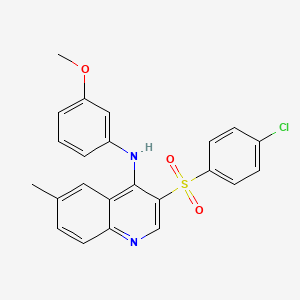
![(E)-N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900243.png)
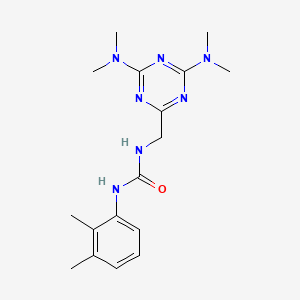
![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2900246.png)
![5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2900247.png)
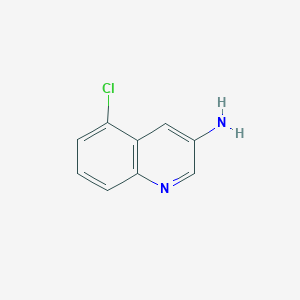
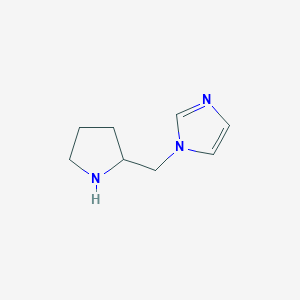
![N-(4-fluorobenzyl)-3-isobutyl-4-oxo-2-[(2-oxo-2-phenylethyl)thio]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2900250.png)
